Cas no 1701805-38-0 (6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid)

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid
- 6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
- 1701805-38-0
- EN300-1449864
-
- インチ: 1S/C10H11N3O2/c1-2-3-4-7-11-9-6-5-8(10(14)15)12-13-9/h1,5-6H,3-4,7H2,(H,11,13)(H,14,15)
- InChIKey: BBSAUMLHKDGKGG-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(N=N1)NCCCC#C)=O
計算された属性
- 精确分子量: 205.085126602g/mol
- 同位素质量: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 75.1Ų
6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449864-5000mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1449864-10000mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1449864-50mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1449864-1.0g |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1449864-1000mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1449864-250mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1449864-100mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1449864-500mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1449864-2500mg |
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1701805-38-0 | 2500mg |
$1791.0 | 2023-09-29 |
6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid 関連文献
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acidに関する追加情報
Introduction to 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid (CAS No. 1701805-38-0)
6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1701805-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of a pent-4-ynyl group at the 6-position and an amino group at the 3-position introduces unique structural and functional properties, making it a valuable scaffold for drug discovery and development.
The aminopyridazine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The pent-4-ynyl moiety, an alkyne derivative, adds another layer of complexity by potentially influencing the compound's solubility, bioavailability, and metabolic stability. This combination of features makes 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid a promising candidate for further exploration in therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets more accurately. Studies have suggested that the pyridazine ring can serve as a hinge-binding motif, facilitating interactions with proteins involved in inflammatory pathways, cancer signaling, and neurodegenerative diseases. The amino group at the 3-position provides a site for further functionalization, allowing for the development of derivatives with enhanced pharmacological properties.
In particular, the pent-4-ynyl group has been explored for its potential in modulating enzyme activity. Alkynes are versatile functional groups that can participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are widely used in synthetic organic chemistry. This reactivity makes 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid a valuable building block for constructing more complex molecules with tailored biological activities.
Current research in medicinal chemistry emphasizes the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to guide the development of inhibitors or modulators. The pyridazine scaffold has been successfully employed in several drugs already on the market, highlighting its therapeutic potential. For instance, derivatives of pyridazine have shown efficacy in treating conditions such as hypertension and psoriasis. The incorporation of the pent-4-ynyl group into this framework may lead to novel compounds with improved efficacy and reduced side effects.
The synthesis of 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in constructing complex molecular architectures efficiently. These methods allow for the introduction of diverse functional groups while maintaining structural integrity.
One of the key challenges in drug development is optimizing pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). The pyridazine ring contributes to favorable physicochemical properties due to its aromaticity and electron-rich nature. The amino group, being basic in nature, can influence solubility and binding interactions. The pent-4-ynyl group adds hydrophobicity but also introduces potential sites for metabolic degradation. Therefore, careful consideration must be given to balancing these factors during drug design.
Evaluation of potential drug candidates often involves high-throughput screening (HTS) against large libraries of biological targets to identify lead compounds with high affinity and selectivity. Computational tools play a crucial role in predicting candidate properties before experimental validation. Molecular dynamics simulations can provide insights into how 6-(pent-4-ynyl)aminopyridazine-3-carboxylic acid interacts with biological targets at an atomic level.
In conclusion,6-(pent-4 -1 -yl)aminopyridazine -3 -carboxylic acid (CAS No . 1701805 -38 -0) represents a promising scaffold for pharmaceutical innovation . Its unique structural features , coupled with recent advances in synthetic methodologies , make it an attractive candidate for further exploration . By leveraging computational chemistry , researchers can accelerate the discovery process , leading to novel therapeutics that address unmet medical needs . As our understanding of biological pathways continues to expand , compounds like this are poised to play a significant role in next-generation drug development .
1701805-38-0 (6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid) Related Products
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)




